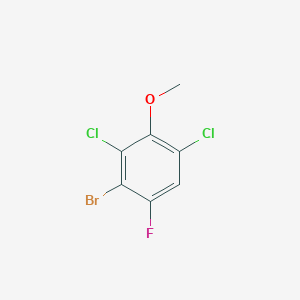

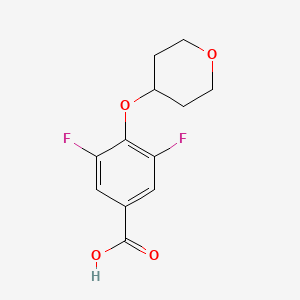

![molecular formula C17H12N4OS3 B2959744 N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862975-49-3](/img/structure/B2959744.png)

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful tools for the design of a wide variety of aromatic azoles . Another method involves the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be predicted using computational methods. For example, the molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity can be computed .Applications De Recherche Scientifique

Dye Synthesis and Properties

Research into the synthesis of heterocyclic amines, including those related to the target compound, has led to developments in dye chemistry. These compounds serve as intermediates in the production of dyes that color cellulose acetate with red to greenish-blue hues, indicating potential applications in textile and material sciences (Georgiadou & Tsatsaroni, 2002).

Anticonvulsant and Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amide derivatives, closely related to the compound of interest, have been synthesized and evaluated for anticonvulsant and neuroprotective effects. One such compound showed significant effectiveness as an anticonvulsant and displayed promising neuroprotective effects by lowering levels of specific markers, suggesting potential therapeutic applications in neurological disorders (Hassan, Khan, & Amir, 2012).

Anticancer Activity

Isoxazole derivatives of related compounds have been synthesized and shown to exhibit anticancer activity against various cancer cell lines. One compound in particular induced cell cycle arrest and apoptosis in cancer cells through activation of p53 via mitochondrial-dependent pathways, highlighting a novel approach to cancer therapy (Kumbhare et al., 2014).

Antimicrobial Properties

Schiff bases derived from 1,3,4-thiadiazole compounds, which share structural motifs with the target compound, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity. This suggests their potential use in developing new antimicrobial agents or in chemotherapeutic strategies (Gür et al., 2020).

Chemical Synthesis Methodologies

The synthesis of benzothiazole derivatives has been explored for various applications, including the development of corrosion inhibitors for steel in acidic solutions, demonstrating the versatility of these compounds in both organic synthesis and industrial applications (Hu et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS3/c1-8-18-11-5-6-12-15(14(11)23-8)25-17(20-12)21-16-19-10-4-3-9(22-2)7-13(10)24-16/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAKWNVYIXWAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)

![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)

![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)

![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)